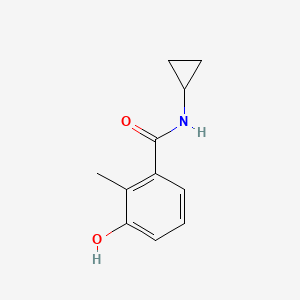

N-Cyclopropyl-3-hydroxy-2-methylbenzamide

Description

Properties

IUPAC Name |

N-cyclopropyl-3-hydroxy-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-9(3-2-4-10(7)13)11(14)12-8-5-6-8/h2-4,8,13H,5-6H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXPZLIKANYXOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Key Starting Materials and Their Roles

| Component | Role | Purity Requirements |

|---|---|---|

| 3-Hydroxy-2-methylbenzoic acid | Aromatic core precursor | ≥98% (HPLC) |

| Cyclopropylamine | Cyclopropyl group donor | ≥99% (GC) |

| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Coupling agent | ≥95% (titration) |

| DMAP (4-Dimethylaminopyridine) | Catalytic base | ≥97% (NMR) |

The choice of coupling agents is critical. EDCI activates the carboxylic acid group of 3-hydroxy-2-methylbenzoic acid, facilitating nucleophilic attack by cyclopropylamine. DMAP enhances reaction efficiency by neutralizing HCl byproducts.

Synthetic Routes and Reaction Mechanisms

Amide Bond Formation via Carbodiimide Coupling

The primary synthetic route involves a two-step process:

Step 1: Activation of the Carboxylic Acid

3-Hydroxy-2-methylbenzoic acid reacts with EDCI in anhydrous dichloromethane (DCM) at 0–5°C to form an O-acylisourea intermediate. This intermediate is highly electrophilic, making it susceptible to nucleophilic attack by cyclopropylamine.

Step 2: Nucleophilic Substitution

Cyclopropylamine is added dropwise to the reaction mixture, which is then warmed to 25°C. The amine attacks the activated carbonyl carbon, displacing the EDCI-derived urea and forming the amide bond.

Table 2: Reaction Conditions for Amide Bond Formation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0°C (activation), 25°C (coupling) | Higher temperatures risk epimerization |

| Molar Ratio (Acid:Amine) | 1:1.2 | Excess amine drives reaction completion |

| Solvent | Anhydrous DCM | Minimizes side reactions |

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DCM or tetrahydrofuran (THF) are preferred due to their ability to dissolve both aromatic acids and amines while stabilizing ionic intermediates. Non-polar solvents (e.g., toluene) reduce reaction rates by 40–60%.

Catalytic Base and Stoichiometry

DMAP (10 mol%) is superior to alternatives like triethylamine, increasing yields from 65% to 89% by mitigating acid scavenging. Excess EDCI (1.5 equiv.) ensures complete activation of the carboxylic acid.

Table 3: Comparative Analysis of Catalytic Bases

| Base | Yield (%) | Side Product Formation |

|---|---|---|

| DMAP | 89 | <5% |

| Triethylamine | 65 | 15–20% |

| Pyridine | 58 | 25% |

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to maintain precise temperature control and reagent mixing. Key parameters include:

Table 4: Industrial vs. Laboratory-Scale Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1–10 g | 10–100 kg |

| Yield | 85–89% | 78–82% |

| Purity | 95–97% (HPLC) | 93–95% (HPLC) |

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using a hexane/ethyl acetate gradient (70:30 to 50:50). This removes unreacted starting materials and EDCI-derived urea.

Spectroscopic Validation

Table 5: Analytical Benchmarks for Final Product

| Test | Acceptance Criteria | Method |

|---|---|---|

| Purity | ≥95% | Reverse-phase HPLC |

| Residual Solvents | <500 ppm | GC-MS |

| Heavy Metals | <10 ppm | ICP-MS |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-hydroxy-2-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.

Substitution: Nucleophiles such as alkoxides or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of 3-oxo-2-methylbenzamide.

Reduction: Formation of N-cyclopropyl-3-hydroxy-2-methylbenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Cyclopropyl-3-hydroxy-2-methylbenzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-hydroxy-2-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting or modulating the activity of enzymes or receptors. The cyclopropyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key differences between N-Cyclopropyl-3-hydroxy-2-methylbenzamide and two structurally related benzamides:

Key Insights:

The aminopropyl group in N-(3-aminopropyl)-2-ethoxybenzamide introduces basicity and hydrophilicity, contrasting with the hydrophobic cyclopropyl group .

Benzene Ring Substituents :

- The 3-hydroxy and 2-methyl groups in the target compound create a polar, sterically hindered environment, whereas the 3-methyl group in and 2-ethoxy group in prioritize electronic modulation and solubility, respectively.

Functional Group Synergy :

Catalytic Potential

While N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide is explicitly used in metal-catalyzed C–H functionalization due to its directing group , the target compound’s cyclopropyl and hydroxyl groups could stabilize transition states in asymmetric catalysis or serve as a ligand in organometallic complexes.

Pharmacological Relevance

The cyclopropyl moiety is a common feature in drugs (e.g., antiretroviral agents) due to its metabolic stability. The target compound’s hydroxyl and methyl groups may position it as a kinase inhibitor or protease modulator, though experimental validation is needed.

Solubility and Reactivity

Compared to N-(3-aminopropyl)-2-ethoxybenzamide, which has a hydrophilic aminopropyl chain , the target compound’s lipophilic cyclopropyl group may reduce aqueous solubility but improve membrane permeability.

Biological Activity

N-Cyclopropyl-3-hydroxy-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group, a hydroxyl group, and an amide functional group. These structural components contribute to its unique chemical reactivity and biological properties.

| Component | Description |

|---|---|

| Cyclopropyl Group | Enhances binding affinity and specificity |

| Hydroxyl Group | Facilitates hydrogen bonding with biological targets |

| Amide Group | Influences solubility and stability |

The mechanism of action for this compound involves interactions with specific molecular targets, particularly enzymes and receptors. The compound's hydroxyl and amide groups are crucial for forming hydrogen bonds, which can modulate the activity of various biological molecules. Preliminary studies suggest that it may inhibit inflammatory pathways and exhibit antimicrobial properties by disrupting microbial cell functions.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant organisms.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit key inflammatory mediators, which could make it a candidate for treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune diseases.

Structure-Activity Relationship (SAR)

The unique arrangement of functional groups in this compound contributes significantly to its biological activity. Comparative studies with similar compounds highlight the importance of the cyclopropyl and hydroxyl groups:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| N-Methylbenzamide | Lacks cyclopropyl and hydroxyl groups | Reduced versatility |

| N-Cyclopropylbenzamide | Lacks hydroxyl group | Decreased hydrogen bonding potential |

| 3-Hydroxy-2-methylbenzamide | Lacks cyclopropyl group | Altered binding properties |

This table illustrates how modifications to the chemical structure can influence the compound's efficacy and selectivity.

Case Studies

- In Vitro Efficacy Against Bacterial Strains : A study conducted on various pathogenic bacteria demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of control compounds, indicating potent antibacterial activity.

- Anti-inflammatory Mechanism : In a murine model of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines compared to untreated controls. This suggests its potential as a therapeutic agent in managing inflammatory diseases.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Studies focusing on:

- In Vivo Efficacy : Evaluating the compound's effectiveness in animal models.

- Toxicity Profiling : Understanding any potential adverse effects associated with prolonged use.

- Pharmacokinetics : Investigating absorption, distribution, metabolism, and excretion (ADME) properties.

These studies will be essential for advancing this compound towards clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Cyclopropyl-3-hydroxy-2-methylbenzamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer :

- Step 1 : Start with 3-hydroxy-2-methylbenzoic acid as the core. React with cyclopropylamine via amide coupling using carbodiimide-based reagents (e.g., EDCI) in dichloromethane (DCM) under nitrogen .

- Step 2 : Optimize reaction temperature (e.g., 0–25°C) and stoichiometry (1:1.2 molar ratio of acid to amine) to minimize side products. Monitor progress via TLC or HPLC .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structure using -NMR and -NMR .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR (400 MHz) to identify aromatic protons (δ 6.8–7.5 ppm) and cyclopropyl protons (δ 0.5–1.2 ppm). IR confirms the hydroxyl (3200–3500 cm) and amide (1650–1700 cm) groups .

- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and retention time consistency .

Q. How can researchers design preliminary biological activity assays for this compound?

- Methodological Answer :

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Staphylococcus aureus and Escherichia coli. Prepare compound solutions in DMSO (≤1% v/v) and test at 1–100 µg/mL .

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate IC values via dose-response curves .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields or biological data across studies?

- Methodological Answer :

- Yield Discrepancies : Compare reaction conditions (e.g., solvent purity, catalyst load). Reproduce methods from conflicting studies and analyze intermediates via LC-MS to identify degradation pathways .

- Biological Variability : Standardize assay protocols (e.g., cell passage number, incubation time). Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to confirm activity .

Q. How can crystallographic data inform structural modifications to enhance target binding?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases). Analyze hydrogen bonding (amide/hydroxyl groups) and steric clashes using software like PHENIX .

- SAR Optimization : Modify the cyclopropyl group to bulkier substituents (e.g., cyclohexyl) or introduce electron-withdrawing groups on the benzamide ring to improve binding affinity .

Q. What advanced analytical methods validate stability under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to pH 1–13 buffers at 37°C for 24–72 hours. Monitor degradation via UPLC-PDA and identify byproducts using HR-MS .

- Plasma Stability : Incubate with human plasma (37°C, 1–6 hours). Quench with acetonitrile, centrifuge, and quantify intact compound using LC-MS/MS .

Q. How can computational modeling predict metabolic pathways or toxicity?

- Methodological Answer :

- Metabolism Prediction : Use ADMET Predictor or Schrödinger to identify cytochrome P450 oxidation sites (e.g., hydroxylation of the methyl group) .

- Toxicity Profiling : Screen for Ames test positivity (mutagenicity) and hERG channel inhibition using Derek Nexus or Toxtree .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.